1-(4-ethoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Description
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O2/c1-2-25-13-5-3-12(4-6-13)24-15(18)14(21-23-24)17-20-16(22-26-17)11-7-9-19-10-8-11/h3-10H,2,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEMYXVTOSBKER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=NC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Reactivity at the Triazole Amine Group
The primary amine () on the triazole ring is a key site for derivatization:
a. Acylation
Reaction with acylating agents (e.g., acyl chlorides, anhydrides) yields amide derivatives. For example:
-
Conditions : Dichloromethane (DCM) or DMF, room temperature, triethylamine as base.
-
Example : Acetylation with acetic anhydride produces -acetylated derivatives, enhancing lipophilicity.
b. Alkylation
The amine can undergo alkylation with alkyl halides or epoxides:
-
Conditions : DMF or acetonitrile, 60–80°C, potassium carbonate.
-
Application : Introduces hydrophobic side chains for structure-activity relationship (SAR) studies.
c. Schiff Base Formation
Reaction with aldehydes/ketones forms imine linkages:
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole ring exhibits electrophilic character at C-5 and C-3 positions, enabling:
a. Nucleophilic Substitution
Under acidic conditions, the oxadiazole may undergo ring-opening or substitution:
b. Cross-Coupling Reactions
The pyridinyl substituent on the oxadiazole facilitates palladium-catalyzed couplings:
Pyridine and Ethoxyphenyl Modifications
a. Electrophilic Aromatic Substitution
The pyridine ring undergoes nitration or sulfonation at specific positions:
b. O-Dealkylation
The ethoxy group () can be cleaved under acidic conditions:
Metal Coordination
The pyridine and triazole moieties act as ligands for transition metals:
Stability and Degradation Pathways
Comparison with Similar Compounds
Substituent Variations on the Oxadiazole Ring
Pyridine Positional Isomers
Core Heterocycle Modifications
Research Findings and Implications
Structural and Electronic Effects
Pharmacological Screening
Preparation Methods
Cyclocondensation of Pyridine-4-Carboxamide and Hydroxylamine
Pyridine-4-carbonitrile (1 ) reacts with hydroxylamine hydrochloride in ethanol under reflux to form pyridine-4-carboxamidoxime (2 ). Subsequent cyclization with pyridine-4-carbonyl chloride in dichloromethane (DCM) yields 3-(pyridin-4-yl)-1,2,4-oxadiazol-5(4H)-one (3 ).
Reaction Conditions :
- Step 1 : Ethanol, 80°C, 6 h.
- Step 2 : DCM, 0°C to room temperature, 12 h.
Characterization :
Thiolation and Functionalization
Oxadiazolone 3 undergoes thiolation using Lawesson’s reagent in toluene to afford 5-mercapto-3-(pyridin-4-yl)-1,2,4-oxadiazole (4 ). Alkylation with propargyl bromide in the presence of potassium carbonate yields 5-(prop-2-yn-1-ylthio)-3-(pyridin-4-yl)-1,2,4-oxadiazole (5 ).
Key Data :
Synthesis of 1-(4-Ethoxyphenyl)-1H-1,2,3-Triazol-5-Amine
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
4-Ethoxyphenyl azide (6 ) reacts with propargylamine in the presence of Cu(I) to form 1-(4-ethoxyphenyl)-1H-1,2,3-triazol-5-amine (7 ).
Optimized Conditions :
- Catalyst : CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%).
- Solvent : tert-Butanol/H₂O (1:1), 60°C, 4 h.
Analytical Validation :
- HPLC Purity : 98.5%.
- $$ ^1H $$ NMR : δ 7.62 (s, 1H, triazole H), 6.93 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 4.02 (q, 2H, OCH₂), 1.35 (t, 3H, CH₃).
Coupling of Oxadiazole and Triazole Moieties
Nucleophilic Aromatic Substitution
Triazole 7 reacts with oxadiazole 5 in dimethylformamide (DMF) at 120°C for 24 h, yielding the target compound.
Mechanistic Insight :
- The amine at C5 of the triazole displaces the propargylthio group in 5 via nucleophilic substitution.
Characterization :
- Yield : 65%.
- HRMS : m/z 434.1521 [M+H]+ (calc. 434.1524).
- $$ ^{13}C $$ NMR : δ 167.2 (C=O), 158.9 (C=N), 150.1 (pyridinyl C).
Alternative Pathway: One-Pot Tandem Cyclization
Hydrazinolysis-Oxadiazole Formation
Amino-triazole 7 reacts with pyridine-4-carbonyl chloride and hydroxylamine in a one-pot procedure to form the oxadiazole ring.
Advantages :
- Reduced purification steps.
- Yield : 58%.
Analytical and Pharmacological Validation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
